1-Propylcyclohexanol
Overview
Description
1-Propylcyclohexanol, also known as Cyclohexanol, 1-propyl-, is a chemical compound with the formula C9H18O . It has a molecular weight of 142.2386 . The IUPAC Standard InChI for 1-Propylcyclohexanol is InChI=1S/C9H18O/c1-2-6-9(10)7-4-3-5-8-9/h10H,2-8H2,1H3 .
Molecular Structure Analysis
The molecular structure of 1-Propylcyclohexanol is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
1-Propylcyclohexanol has a density of 0.9±0.1 g/cm3, a boiling point of 194.4±8.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 50.1±6.0 kJ/mol and a flash point of 76.5±10.9 °C . The index of refraction is 1.465, and it has a molar refractivity of 43.1±0.3 cm3 . It has 1 H bond acceptor, 1 H bond donor, and 2 freely rotating bonds .Scientific Research Applications
Polymers, Spices, and Medicines Production
- Cyclohexanols, such as propylcyclohexanol, serve as important feedstock in the production of polymers, spices, and medicines. Research on cobalt-based catalysts has shown their effectiveness in converting lignin-derived phenols to cyclohexanols, with propylcyclohexanol achieving high purity under specific conditions. This suggests the potential of 1-Propylcyclohexanol in industrial applications related to sustainable chemistry (Liu et al., 2017).
Catalysis in Asymmetric Transfer Hydrogenation
- 1-Propylcyclohexanol-related compounds have been used in the synthesis of novel chiral macrocyclic ONNO-type ligands. These ligands, combined with iridium hydride complexes, have been applied in the asymmetric transfer hydrogenation of aromatic ketones, yielding optically active alcohols. This highlights the role of 1-Propylcyclohexanol derivatives in catalysis and asymmetric synthesis, which is vital in pharmaceutical and fine chemical manufacturing (Chen et al., 2007).
Liquid Crystal Display Manufacturing
- cis-4-Propylcyclohexanol, closely related to 1-Propylcyclohexanol, is a key intermediate in synthesizing materials used in liquid crystal displays. A study demonstrated the efficient synthesis of cis-4-Propylcyclohexanol using a mutant alcohol dehydrogenase, presenting a green production method for this important chemical in the display industry (Wu et al., 2022).
Surfactant and Corrosion Inhibition
- Cyclohexanol derivatives, similar to 1-Propylcyclohexanol, have been investigated as surfactants and corrosion inhibitors. Their effectiveness in reducing the critical micelle concentration and increasing the micellar degree of ionization suggests potential applications in industrial processes involving carbon steel and hydrochloric acid solutions (Abu-Hamdiyyah & Kumari, 1990).
Pharmaceutical Synthesis
- 1-Propylcyclohexanol and related compounds have been used as intermediates in synthesizing antidepressant drugs. Research on yeast reductase YOL151W demonstrated the high enantioselectivity in producing (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate crucial for antidepressant drug synthesis (Choi et al., 2010).
Polymerization Processes
- The polymerization of epoxides like 1,2-epoxypropane and 1,2-epoxycyclohexane, which are related to 1-Propylcyclohexanol, has been catalyzed using diethylzinc and polyhydric phenol or phenol as catalysts. This demonstrates the utility of 1-Propylcyclohexanol derivatives in polymerization, contributing to the development of high-molecular-weight polymers with specific microstructures (Kuran & Listoś, 1994).
Safety And Hazards
1-Propylcyclohexanol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .
properties
IUPAC Name |
1-propylcyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-2-6-9(10)7-4-3-5-8-9/h10H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLPYOPJKOJRNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCCCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50202850 | |
Record name | 1-Propylcyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50202850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propylcyclohexanol | |
CAS RN |
5445-24-9 | |
Record name | 1-Propylcyclohexanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005445249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-n-Propylcyclohexanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21983 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Propylcyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50202850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Propylcyclohexanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F95498VKV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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